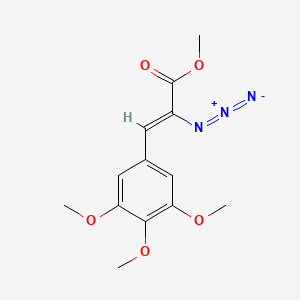

(Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate

Description

(Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate is a structurally unique acrylate derivative characterized by a 3,4,5-trimethoxyphenyl group and an azido (-N₃) substituent at the α- and β-positions of the acrylic acid methyl ester backbone. This compound is synthesized via esterification and cyclization reactions, as demonstrated by the preparation of structurally related acrylates involving 3,4,5-trimethoxyphenyl groups .

Properties

IUPAC Name |

methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5/c1-18-10-6-8(7-11(19-2)12(10)20-3)5-9(15-16-14)13(17)21-4/h5-7H,1-4H3/b9-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGCTEJSGXDUNK-UITAMQMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C(C(=O)OC)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C(/C(=O)OC)\N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate phenylacrylate derivative.

Reaction Conditions: The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds would involve scaling up the laboratory synthesis while ensuring safety and efficiency. This might include:

Batch Processing: Using large reactors to carry out the azidation reaction.

Continuous Flow Systems: For more efficient and controlled synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate can undergo various chemical reactions, including:

Click Chemistry: The azido group can participate in Huisgen cycloaddition reactions with alkynes to form triazoles.

Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

Huisgen Cycloaddition: Copper(I) catalysts are commonly used.

Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.

Major Products Formed

Triazoles: Formed from click chemistry reactions.

Amines: Formed from the reduction of the azido group.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Click Chemistry: Widely used in the development of new materials and bioconjugation techniques.

Biology

Bioconjugation: Used to label biomolecules for imaging and diagnostic purposes.

Medicine

Drug Development:

Industry

Material Science: Used in the synthesis of new polymers and materials with unique properties.

Mechanism of Action

The mechanism of action for (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate largely depends on the specific reactions it undergoes. For example:

Click Chemistry: The azido group reacts with alkynes to form stable triazole rings.

Reduction: The azido group is reduced to an amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Stability and Reactivity

Azido Group Considerations

The azido substituent in (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate introduces high reactivity, enabling click chemistry applications but posing stability challenges. In contrast, trifluoromethyl and acetamido groups offer greater stability, as seen in their respective derivatives .

Stereochemical Influence

For example, E/Z isomerism in trifluoromethyl acrylates affects their electronic profiles and reactivity .

Table 1. Comparative Overview of Key Compounds

Abbreviations: TMP = trimethoxyphenyl; CF₃ = trifluoromethyl.

Biological Activity

(Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. With a molecular formula of CHNO and a molecular weight of 293.279 g/mol, it belongs to a class of azido compounds that have been explored for their antibacterial, antifungal, and anticancer properties.

- IUPAC Name : this compound

- CAS Number : 157485-07-9

- Molecular Weight : 293.279 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties. Below is a summary of its reported activities based on various studies.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against several bacterial strains. The following table summarizes the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) observed in various tests:

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Escherichia coli | 0.015 | 0.030 |

| Staphylococcus aureus | 0.008 | 0.015 |

| Bacillus cereus | 0.011 | 0.020 |

| Enterobacter cloacae | 0.004 | 0.008 |

The compound exhibited superior antibacterial activity compared to standard antibiotics like ampicillin and streptomycin, particularly against Enterobacter cloacae, which was the most sensitive strain tested .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Trichoderma viride | 0.004 |

| Aspergillus fumigatus | >0.060 |

The compound demonstrated excellent antifungal efficacy against Trichoderma viride, while it was less effective against Aspergillus fumigatus .

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies indicate that derivatives with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, the introduction of methoxy groups at specific positions on the phenyl ring has been correlated with enhanced activity .

The biological mechanisms underlying the activities of this compound are still under investigation. However, molecular docking studies suggest that its antibacterial action may involve inhibition of key bacterial enzymes such as MurB, while its antifungal effects could be linked to interference with ergosterol biosynthesis pathways .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : In a comparative study involving multiple synthesized compounds including this compound, researchers found that it outperformed conventional antibiotics in inhibiting both Gram-positive and Gram-negative bacteria .

- Anticancer Screening : A series of derivatives were tested for their antiproliferative effects on cancer cell lines, indicating that modifications to the azido group and methoxy substitutions significantly influenced their potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.